2-Amino-6-methylpyridine-3-thiol

Vue d'ensemble

Description

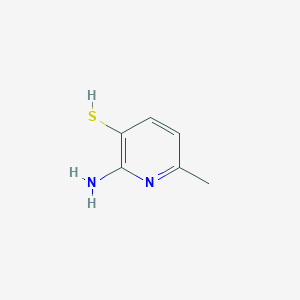

2-Amino-6-methylpyridine-3-thiol is a heterocyclic aromatic organic compound characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a thiol group (-SH) attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylpyridine-3-thiol typically involves the following steps:

Starting Material: The synthesis often begins with 2-methylpyridine as the starting material.

Halogenation: The pyridine ring is halogenated to introduce a halogen atom at the 3-position.

Amination: The halogenated pyridine undergoes amination to introduce the amino group at the 2-position.

Thiolation: Finally, the thiol group is introduced at the 3-position through a suitable thiolation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Cyclocondensation with Quinones

2-Amino-6-methylpyridine-3-thiol undergoes cyclocondensation with 2,3-dichloro-1,4-naphthoquinone to form phenothiazinone derivatives, a key step in synthesizing aza angular phenothiazine systems.

Reaction Conditions :

-

Solvent: DMF–benzene (1:10)

-

Catalyst: Anhydrous sodium carbonate

-

Temperature: Reflux (70°C)

-

Duration: 7 hours

Product :

6-Chloro-11-azabenzo[a]phenothiazin-5-one is obtained as a reddish crystalline solid (m.p. 190–191°C) with IR absorption at 1672 cm⁻¹ (C=O stretch) .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + 2,3-Dichloro-1,4-naphthoquinone | DMF–benzene, Na₂CO₃, 70°C | 6-Chloro-11-azabenzo[a]phenothiazin-5-one | 55–70% |

Suzuki-Miyaura Cross-Coupling

The phenothiazinone scaffold derived from this compound participates in palladium-catalyzed Suzuki couplings with aryl boronic acids to generate polycyclic systems.

Catalyst System :

-

Pd(dppb)Cl (diphenylphosphinobutane palladium chloride)

-

Ligand: 1,4-Bis-(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine

Reaction Conditions :

-

Solvent: DMF–toluene

-

Temperature: 120°C

-

Duration: 24 hours

Product :

6-(3-Chlorophenyl)-11-azabenzo[a]phenothiazin-5-one, confirmed by NMR and elemental analysis .

| Substrate | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Chloro-11-azabenzo[a]phenothiazin-5-one | 3-Chlorophenyl boronic acid | 6-(3-Chlorophenyl)-11-azabenzo[a]phenothiazin-5-one | 80% |

Thiol Reactivity

The thiol group exhibits nucleophilic character, enabling:

-

Oxidative Dimerization : Forms disulfide bonds under mild oxidative conditions (e.g., air or I₂), though explicit data for this compound requires further study .

-

Alkylation : Reacts with alkyl halides to form thioethers, a common pathway for thiol-containing heterocycles .

Amino Group Reactivity

The amino group participates in:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines, facilitating further cyclization .

-

Nitration/Bromination : Analogous to 2-amino-6-methylpyridine, nitration in H₂SO₄ yields nitro derivatives, while bromination introduces halogens at specific positions .

Post-Modification of Pyrrole Derivatives

In related systems, 3-thio-N-pyrrole heterocycles (synthesized via thiol-amine coupling) undergo alkene functionalization with dimethyl acetylenedicarboxylate (DMAD), suggesting potential for further diversification of this compound derivatives .

Example :

3-Thiobutane-N-butylpyrrole reacts with DMAD to form alkene-functionalized pyrroles at the 2nd position (confirmed by ¹H/¹³C NMR) .

Applications De Recherche Scientifique

2-Amino-6-methylpyridine-3-thiol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used as a probe in biological studies to understand thiol-containing enzymes and proteins.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

2-Amino-6-methylpyridine-3-thiol is similar to other pyridine derivatives such as 2-amino-3-methylpyridine and 2-amino-6-methylpyridine. the presence of the thiol group makes it unique and differentiates it from these compounds. The thiol group imparts specific chemical properties and reactivity that are not present in the other derivatives.

Comparaison Avec Des Composés Similaires

2-Amino-3-methylpyridine

2-Amino-6-methylpyridine

2-Amino-5-methylpyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-Amino-6-methylpyridine-3-thiol (CAS No. 33761-31-8) is an organic compound characterized by the presence of an amino group and a thiol group attached to a pyridine ring. Its chemical formula is CHNS, indicating a structure that integrates both nitrogen and sulfur functionalities within a six-membered aromatic ring. This compound has garnered attention for its potential biological activities, including antibacterial and antioxidant properties, as well as its role as an enzyme inhibitor.

The structural features of this compound contribute to its reactivity and biological activity:

- Functional Groups : The amino and thiol groups enhance the compound's ability to engage in nucleophilic reactions and form disulfides.

- Molecular Structure : The specific positioning of these groups on the pyridine ring influences its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antibacterial Activity

Studies have demonstrated that compounds with similar structures often exhibit significant antibacterial properties. For instance, coordination complexes formed with this compound have shown effectiveness against various gram-positive and gram-negative bacterial strains. A comparative analysis of the antibacterial efficacy of related compounds is presented in the table below:

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Silver complex with 2-Amino-4-methylbenzothiazole | Streptococcus spp. | 16 |

| Silver complex with 2-Amino-4-methylbenzothiazole | Klebsiella pneumoniae | 18 |

| This compound | E. coli | Moderate |

These findings suggest that this compound could be further explored for its potential as an antibacterial agent.

Antioxidant Properties

The antioxidant activity of this compound has been observed in various studies. For example, phenothiazine derivatives synthesized from this compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential to prevent oxidative stress-related damage in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. This interaction is facilitated by hydrogen bonding and coordination with metal ions, enhancing its efficacy as an enzyme inhibitor.

- Nucleophilic Reactions : The thiol group allows for nucleophilic attacks on electrophilic centers in target biomolecules, leading to modifications that can alter biological functions.

- Metal Coordination : The ability of the compound to form complexes with metal ions can enhance its biological activity, particularly in antimicrobial applications .

Case Studies

Several studies have investigated the biological activities of derivatives and complexes involving this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of silver complexes formed with derivatives of this compound against clinical isolates of resistant bacteria. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting potential therapeutic applications .

- Antioxidant Activity : In vivo studies demonstrated that phenothiazine derivatives derived from this compound significantly reduced malondialdehyde levels, a marker of oxidative stress, indicating strong antioxidant capabilities .

Propriétés

IUPAC Name |

2-amino-6-methylpyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSTXGHYXQWIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481315 | |

| Record name | 2-Amino-6-methylpyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33761-31-8 | |

| Record name | 2-Amino-6-methylpyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.